methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate
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Overview
Description
Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is an organic compound with the molecular formula C11H11NO3 It is a derivative of isoindoline and is characterized by the presence of a methyl ester group attached to the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves the reaction of phthalimide with methyl glycinate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: This compound has a similar structure but with an additional oxo group, which can affect its reactivity and applications.
Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: This compound has a butanoic acid group instead of an acetate group, leading to different chemical properties and uses.
Uniqueness: Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to its specific ester group, which imparts distinct reactivity and makes it suitable for various synthetic applications. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate (CAS Number: 96017-03-7) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.
This compound has the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol. It is characterized by a methyl ester group attached to the isoindoline structure, which contributes to its reactivity and biological properties .
The compound's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. It can act as a substrate for specific enzymes, leading to the formation of active intermediates that participate in biochemical pathways. The precise molecular interactions and pathways are context-dependent, influenced by the compound's structural features and the biological environment.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In studies involving derivatives of similar structures, compounds demonstrated significant anti-proliferative effects against various tumor cell lines such as SK-BR-3, MDA-MB-231, HCT-116, and HepG2. Mechanistic studies revealed that some derivatives enhanced reactive oxygen species (ROS) levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis through activation of apoptosis-related proteins like Bax and cleaved-caspase 3 .
Antioxidant Activity
The compound also shows potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer. The DPPH radical scavenging assay has been used to evaluate the antioxidant capacity of similar compounds, suggesting that modifications in structure can significantly influence their efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other isoindole derivatives:
Compound | Structure | Biological Activity |
---|---|---|
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | Contains an additional oxo group | Enhanced reactivity and potential applications in drug design. |
Methyl 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid | Features a butanoic acid group instead of acetate | Different chemical properties leading to varied applications. |
Properties
IUPAC Name |
methyl 2-(3-oxo-1H-isoindol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10(13)7-12-6-8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCZAKDBXHZFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.